molecular formula C31H34O10 B106361 Thielavin B CAS No. 71950-67-9

Thielavin B

Cat. No. B106361
CAS RN: 71950-67-9
M. Wt: 566.6 g/mol
InChI Key: UULGWGARYDGVBM-UHFFFAOYSA-N
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Description

Thielavin B Description

Thielavin B is a naturally occurring compound that has been identified as a potent inhibitor of prostaglandin biosynthesis. It is structurally related to depsides, consisting of three hydroxybenzoic acid groups. Thielavin B has been shown to specifically inhibit the conversion of arachidonic acid into prostaglandin H2, and it has demonstrated significant anti-inflammatory activity when administered intravenously .

Synthesis Analysis

The first total synthesis of thielavin B has been achieved through a regioselective arylation of a cyclic boronate, followed by several steps to obtain the desired compound. This synthesis provides a practical method for producing thielavin B, which could be useful for further biological evaluation and potential drug development .

Molecular Structure Analysis

Thielavin B, along with its analogs thielavin A and C, has been structurally characterized. The molecular composition of thielavin B is C29H30O10. The structure elucidation was facilitated by various spectroscopic methods, including UV, IR, and NMR spectroscopy. X-ray analysis of a related didepside helped in confirming the structure of thielavin B .

Chemical Reactions Analysis

Thielavin B has been shown to inhibit prostaglandin biosynthesis. It acts by specifically inhibiting the enzyme that converts arachidonic acid to prostaglandin H2. The inhibition of this pathway is the basis for its anti-inflammatory properties. Thielavin B is more effective when administered intravenously compared to oral administration, and it does not show anti-inflammatory activity when taken orally .

Physical and Chemical Properties Analysis

The physical and chemical properties of thielavin B are closely related to its structure as a tridepside. The presence of hydroxybenzoic acid groups contributes to its biological activity. The compound's solubility, stability, and reactivity would be influenced by these functional groups, although specific details on these properties are not provided in the abstracts .

Scientific Research Applications

Glucose-6-Phosphatase Inhibition

Thielavin B has been identified as a glucose-6-phosphatase (G6Pase) inhibitor. This was discovered through high-throughput screening of microbial extracts, which led to the finding of thielavin B inhibiting glucose output from glucagon-stimulated hepatocytes. Its IC50 was determined to be 5.5 μM, highlighting its potential role in glucose metabolism and related research (Sakemi et al., 2002).

Inhibition of Prostaglandin Biosynthesis

Another significant application of thielavin B is in the inhibition of prostaglandin biosynthesis. It has been shown to inhibit the conversion of arachidonic acid into prostaglandin H2, a key step in prostaglandin synthesis. This activity suggests its potential use in studying inflammatory processes and related pharmacological applications (Kitahara et al., 1981).

Telomerase Activity Inhibition

Thielavin B has been reported to inhibit telomerase activity, a key aspect in cancer research, at a dose of 32 μM. This finding was part of a screening program to identify telomerase inhibitors from fungus fermentations, indicating its potential in cancer therapy research (Togashi et al., 2001).

Antifouling Activity

In marine biology, thielavin B has shown antifouling activity against cyprids of the barnacle Balanus amphitrite. This suggests its potential application in marine antifouling research and technologies (Han et al., 2017).

Phospholipase A2 Inhibition

Thielavin B, along with other thielocins, has been isolated as a phospholipase A2 inhibitor. This finding is significant in the study of inflammatory diseases and the development of potential therapeutic agents (Matsumoto et al., 1995).

α-Glucosidase Inhibition

Thielavin B has been identified as an α-glucosidase inhibitor. This activity is important in the study of diabetes and metabolic disorders, providing insights into the development of new treatments (Rivera-Chávez et al., 2013).

Cytotoxic Activity

In cancer research, thielavin B methyl ester, a derivative of thielavin B, has shown cytotoxic activity against various cancer cell lines. This discovery is part of ongoing investigations into anticancer leads from filamentous fungi (Ayers et al., 2011).

Safety And Hazards

Thielavin B should be handled with care. Avoid dust formation and breathing vapors, mist, or gas . It should be stored in a cool place and kept in a tightly closed container in a dry and well-ventilated place .

Future Directions

The mechanism underlying the assembly of the heterotrimeric structure of Thielavin B remains to be clarified . Future research could focus on elucidating this mechanism and exploring the potential applications of Thielavin B in various fields .

properties

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222237
Record name Thielavin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thielavin B

CAS RN

71950-67-9
Record name 4-Carboxy-3-methoxy-2,5,6-trimethylphenyl 4-[(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-methoxy-3,5,6-trimethylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71950-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thielavin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thielavin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
N Kitahara, A ENDO, K FURUYA… - The Journal of …, 1981 - jstage.jst.go.jp
… Fractions containing thielavin B were pooled and concentrated in vacuo to dryness, giving 2 … which solution thielavin B was obtained as crystals (1.2 g). After elution of thielavin B, the …
Number of citations: 39 www.jstage.jst.go.jp
N KITAHARA, H HARUYAMA, T HATA… - The Journal of …, 1983 - jstage.jst.go.jp
Sir: As reported in the previous paper,') thielavins A (1) and B (2) produced by Thielavia terricola SANK 10475 are potent inhibitors of prostaglandin (PG) synthetase. Thielavins A and B …
Number of citations: 21 www.jstage.jst.go.jp
S Ayers, BM Ehrmann, AF Adcock, DJ Kroll, MC Wani… - Tetrahedron letters, 2011 - Elsevier
… methyl ester of thielavin B, and hence was ascribed the trivial name thielavin B methyl ester. … APPI-HRMS to be the methyl ester of thielavin B. APPI-HRMS was demonstrated to be an …
Number of citations: 14 www.sciencedirect.com
S Sakemi, H Hirai, T Ichiba, T Inagaki, Y Kato… - The Journal of …, 2002 - jstage.jst.go.jp
… High-throughput screening of microbial extracts using rat hepatic microsomal glucose-6phosphatase (G6Pase) led us to find thielavin B as a G6Pase inhibitor with inhibition of glucose …
Number of citations: 21 www.jstage.jst.go.jp
SRM Ibrahim, AE Altyar, SGA Mohamed… - Natural Product …, 2022 - Taylor & Francis
… Thielavin B (27) inhibited the formation of peptidoglycan in an in vitro assay with IC 50 5 µg/mL in E. faecalis A256 compared with a panel of antibiotics, suggesting that it could interfere …
Number of citations: 19 www.tandfonline.com
ZY Al Subeh, HA Raja, A Maldonado… - The Journal of …, 2021 - nature.com
A series of thielavins I, V, and Q (1–3) and the previously undescribed thielavin Z 8 (4) were isolated from cultures of a fungal Shiraia-like sp. (strain MSX60519) that were grown under a …
Number of citations: 8 www.nature.com
JP Jang, JH Jang, M Oh, S Son, SM Kim… - The Journal of …, 2014 - nature.com
… In addition, recently thielavin B methyl ester exhibited moderate cytotoxicity. Structurally related compounds, such as gyrophoric acid 20 and amidepsines 21 have been reported as …
Number of citations: 14 www.nature.com
Z Han, YX Li, LL Liu, L Lu, XR Guo, XX Zhang… - Marine Drugs, 2017 - mdpi.com
Eleven new depsides—thielavins W–Z (1–4) and thielavins Z 1 –Z 7 (5–11)—and also four known thielavins—A, H, J, and K (12–15)—were isolated from the ethyl acetate extract of a …
Number of citations: 11 www.mdpi.com
K Togashi, HR Ko, JS AHN… - Bioscience, biotechnology …, 2001 - Taylor & Francis
… Thielavin B has been reported as a prostaglandin synthetase inhibitor”) and cell wall … Thielavin B also inhibited telomerase activity at 32 ,uM (Fig. 2(D)). Very weak telomerase …
Number of citations: 23 www.tandfonline.com
N Mani, P Sanchet, Z Jiang, C McNaney… - The Journal of …, 1998 - jstage.jst.go.jp
… Furthermore, thielavin B was found to inhibit the formation of peptidoglycan in vitro, at a concentration that is close to the MIC for Enterococcus (Figure 5). The rescue and reporter …
Number of citations: 36 www.jstage.jst.go.jp

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